Fmoc-D-His(Boc)-OH
Description
Evolution of Protecting Group Strategies in Peptide Chemistry
The synthesis of peptides, which involves the sequential linking of amino acids, necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions. wikipedia.org This has led to the development of a diverse array of protecting groups, each with specific conditions for its introduction and removal.
Historical Context of Nα-Protecting Groups in Peptide Synthesis
The journey of peptide synthesis began with early efforts in the late 19th and early 20th centuries. brieflands.com A significant breakthrough came in 1932 when Bergmann and Zervas introduced the carbobenzoxy (Cbz) group, the first truly effective and reversible Nα-protecting group. nih.gov This development was a landmark, enabling more controlled and systematic peptide synthesis. brieflands.com
The 1950s and 1960s saw further major advancements with the introduction of the tert-butyloxycarbonyl (Boc) group and the advent of solid-phase peptide synthesis (SPPS) by R.B. Merrifield. brieflands.comnih.gov The Boc group, which is labile to acid, became a cornerstone of early SPPS methodologies. wikipedia.org In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino. nih.govpeptide-li.com The Fmoc group's key advantage is its lability to mild bases, such as piperidine (B6355638), while remaining stable to acidic conditions. tcichemicals.comwikipedia.org This orthogonality to many side-chain protecting groups, which are often acid-labile, made the Fmoc/tBu strategy a highly popular and versatile approach in modern peptide synthesis. google.compeptide-li.com
Table 1: Key Nα-Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Year Introduced | Cleavage Condition |
|---|---|---|---|
| Carbobenzoxy | Cbz | 1932 | Hydrogenolysis |
| tert-Butyloxycarbonyl | Boc | 1957 | Acid (e.g., TFA) |
Development of Imidazole (B134444) Side-Chain Protecting Groups for Histidine
The imidazole side chain of histidine presents a unique challenge in peptide synthesis. core.ac.uk Its basic and nucleophilic nature can lead to undesirable side reactions and racemization during the coupling process. peptide.commdpi.com To circumvent these issues, various protecting groups have been developed specifically for the imidazole ring.
In Boc-based synthesis, groups like benzyloxymethyl (Bom) and dinitrophenyl (Dnp) were employed. peptide.comcigb.edu.cu The Dnp group, for instance, was used to protect the histidine side-chain, though it was found to be susceptible to cleavage under the conditions used for Fmoc deprotection. cigb.edu.cu
For the more widely used Fmoc strategy, several protecting groups have been utilized for the histidine imidazole side chain. The trityl (Trt) group is a common choice, though it can be bulky and may lead to higher rates of epimerization. peptide.com The tert-butoxycarbonyl (Boc) group, as seen in Fmoc-His(Boc)-OH, offers a significant advantage. It effectively prevents racemization and is stable during the piperidine-mediated Fmoc deprotection, only being removed during the final acid cleavage step (e.g., with trifluoroacetic acid). cem.com This compatibility and its ability to minimize side reactions have made the Boc group a preferred choice for protecting the histidine side chain in many Fmoc-SPPS applications. cem.com
Table 2: Common Imidazole Side-Chain Protecting Groups for Histidine in Fmoc-SPPS
| Protecting Group | Abbreviation | Key Features |
|---|---|---|
| Trityl | Trt | Acid-labile, bulky, potential for racemization. peptide.com |
| tert-Butoxycarbonyl | Boc | Acid-labile, minimizes racemization, compatible with Fmoc chemistry. cem.com |
Significance of D-Amino Acid Incorporation in Peptide Research
While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has become a powerful tool in medicinal chemistry and materials science. jpt.comnih.gov
Impact of D-Amino Acids on Peptide Conformation and Biological Activity
The introduction of D-amino acids into a peptide sequence can have several significant and beneficial effects. One of the most important is the enhanced resistance to enzymatic degradation. nih.gov Peptidases and proteases, the enzymes responsible for breaking down peptides, are stereospecific for L-amino acids. nih.govfrontiersin.org Peptides containing D-amino acids are therefore less susceptible to proteolysis, leading to a longer half-life in biological systems. wikipedia.org
Furthermore, the conformational changes induced by D-amino acids can lead to novel or improved biological activities. nih.gov For example, the incorporation of D-amino acids has been shown to enhance the antimicrobial activity of certain peptides, sometimes by altering the peptide's helicity and its interaction with bacterial membranes. frontiersin.orgnih.gov In some cases, D-amino acids can improve the selectivity of a peptide for its target, potentially reducing off-target effects. nih.gov The strategic placement of a D-amino acid can also be used to induce specific secondary structures, such as β-turns, which can be crucial for receptor binding. nih.gov This ability to fine-tune the structure and stability of peptides makes D-amino acid-containing building blocks, like Fmoc-D-His(Boc)-OH, invaluable for the development of new peptide-based therapeutics and research tools. chemimpex.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPMMZWDWMKPD-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Fmoc D His Boc Oh Utilization
Solution-Phase Synthesis Approaches for Fmoc-His(Boc)-OH Precursors
The preparation of Fmoc-D-His(Boc)-OH begins with solution-phase synthesis, a versatile method that allows for the precise, step-by-step construction of this critical building block. This phase is crucial for establishing the correct protecting group scheme necessary for subsequent solid-phase synthesis. Key steps in this process include the selective protection of the histidine imidazole (B134444) ring followed by the introduction of the Fmoc group to the α-amino functionality. Well-established solution-phase peptide synthesis protocols are often employed, utilizing commercially available Boc-protected amino acids as precursors. researchgate.net
Histidine presents a unique challenge in peptide synthesis due to the nucleophilic nature of its imidazole side chain, which contains two nitrogen atoms, N-pi (Nπ) and N-tau (Nτ). acs.org Unprotected imidazole nitrogens can lead to undesirable side reactions and, notably, racemization at the α-carbon during the activation step of peptide coupling. nih.govcem.com The lone pair of electrons on the Nπ nitrogen, in particular, can facilitate the deprotonation of the α-hydrogen, leading to the formation of an achiral enolate intermediate and subsequent loss of stereochemical integrity. cem.com
To mitigate these issues, a protecting group is installed on the imidazole ring. The use of a tert-butoxycarbonyl (Boc) group is a key strategy. The Boc group is typically introduced at the Nπ position of the imidazole ring. This placement is strategic; the electron-withdrawing nature of the urethane-like Boc group reduces the basicity of the Nπ nitrogen. This electronic effect significantly decreases the likelihood of base-catalyzed deprotonation of the α-hydrogen during the activation of the carboxyl group for peptide bond formation, thus minimizing the risk of racemization. nih.gov This approach contrasts with other protecting groups like the trityl (Trt) group, which is often placed at the Nτ position. The Nπ-Boc protection scheme has been shown to be highly effective in preserving the chiral integrity of the histidine residue during synthesis. nih.gov
Once the imidazole side chain is appropriately protected, the temporary protecting group for the α-amino function is introduced. The 9-fluorenylmethoxycarbonyl (Fmoc) group is standard for this purpose in what is known as the Fmoc/tBu protection strategy. researchgate.net The Fmoc group can be introduced using several reagents, with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) being the most common. wikipedia.orgtotal-synthesis.com
The reaction with Fmoc-Cl is often carried out under Schotten-Baumann conditions, typically using a base like sodium bicarbonate in a biphasic system of dioxane and water. total-synthesis.com However, a significant drawback of using Fmoc-Cl is the potential formation of Fmoc-dipeptide impurities, which can be difficult to separate from the desired product. researchgate.netresearchgate.net
To circumvent this issue, Fmoc-OSu has become the preferred reagent for introducing the Fmoc group. total-synthesis.comcaymanchem.com Fmoc-OSu is a mixed carbamate (B1207046) reagent that reacts cleanly with the amino acid to yield the N-Fmoc protected derivative. caymanchem.com Its use minimizes the formation of dipeptide byproducts, leading to higher purity of the final this compound. total-synthesis.comresearchgate.netcaymanchem.com While other reagents like Fmoc-azide (Fmoc-N3) exist, Fmoc-OSu offers a better balance of reactivity and stability, avoiding the handling of potentially explosive azide (B81097) compounds. wikipedia.orgtotal-synthesis.com
Selective Imidazole Protection Strategies (Nπ-Boc)
Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone building block for Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. altabioscience.combachem.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. iris-biotech.de The use of this compound is particularly advantageous for incorporating D-histidine into peptide sequences, a modification often used to enhance peptide stability against enzymatic degradation. beilstein-journals.org
The general workflow for incorporating an amino acid like this compound in Fmoc-based SPPS follows a cyclical process. biosynth.comrsc.org The synthesis starts with a resin, to which the first amino acid is attached. peptide.com For subsequent cycles, the process is as follows:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orguci.edu
Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. bachem.com
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. uci.edu Activation is commonly performed using coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). uci.edu
Washing: A final wash step removes excess reagents and byproducts from the coupling reaction. rsc.org
This cycle is repeated for each amino acid in the desired sequence. The incorporation of D-amino acids like this compound follows the same standard protocols without requiring significant deviation from the established procedure for L-amino acids. beilstein-journals.org
The success of Fmoc-based SPPS hinges on the concept of orthogonal protection. fiveable.me This strategy employs protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.comfiveable.me In the case of this compound, the protection scheme is a prime example of orthogonality. peptide.com
Temporary α-Amino Protection (Fmoc): The Fmoc group is base-labile. It is stable to acidic conditions but is selectively and rapidly cleaved by mild bases like piperidine at each step of peptide chain elongation. wikipedia.orgiris-biotech.de
Permanent Side-Chain Protection (Boc): The Boc group on the histidine imidazole ring is acid-labile. chempep.com It remains stable throughout the synthesis cycle, resisting the basic conditions used for Fmoc removal. altabioscience.comchempep.com It is only removed during the final step of the synthesis, which involves cleaving the completed peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de
This Fmoc/tBu strategy provides true orthogonality, allowing for the selective deprotection of the α-amino group for chain elongation while the side-chain functionality remains protected, preventing unwanted side reactions. nih.govaltabioscience.compeptide.com This is a significant advantage over older methods, such as the Boc/Bzl strategy, which is considered quasi-orthogonal because both protecting groups are acid-labile, differing only in the strength of the acid required for their removal. biosynth.compeptide.com
Table 1: Orthogonal Protecting Groups in this compound Chemistry
| Protecting Group | Protected Functionality | Deprotection Condition | Stability |
|---|---|---|---|
| Fmoc | α-Amino Group | Mild Base (e.g., 20% Piperidine in DMF) wikipedia.org | Stable to acid wikipedia.org |
| Boc | Imidazole Side Chain | Strong Acid (e.g., Trifluoroacetic Acid) chempep.com | Stable to base chempep.com |
This table illustrates the orthogonal nature of the Fmoc and Boc protecting groups used in the synthesis of peptides containing this compound.
The Fmoc/tBu chemistry, and by extension the use of derivatives like this compound, is highly compatible with automated SPPS workflows. nih.govaltabioscience.comchempep.com The majority of synthetic peptides are now produced using automated synthesizers that leverage Fmoc chemistry. semanticscholar.org This compatibility stems from several key advantages:
Mild Reaction Conditions: The repetitive deprotection step uses a mild base rather than the corrosive and hazardous acids like TFA or hydrogen fluoride (B91410) (HF) required in Boc-based strategies, making the process more suitable for automation. nih.govbeilstein-journals.org
Real-time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.govbachem.com This property allows for the real-time spectrophotometric monitoring of the deprotection reaction, enabling automated systems to ensure the completion of each step before proceeding to the next. nih.govsemanticscholar.org
Reagent Compatibility: this compound is soluble in standard SPPS solvents like DMF and is compatible with common coupling reagents and automated instrument protocols. chempep.com Its use in automated fast-flow peptide synthesis has been investigated, with optimized conditions leading to minimal racemization. uzh.ch
The robustness and reliability of the Fmoc chemistry have made automated SPPS the method of choice for the routine synthesis of peptides for research and pharmaceutical applications. altabioscience.comsemanticscholar.org
Table 2: Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nπ-tert-butoxycarbonyl-D-histidine |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride |
| Fmoc-OSu | 9-Fluorenylmethylsuccinimidyl carbonate |
| TFA | Trifluoroacetic acid |
| DMF | N,N-Dimethylformamide |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) |
| DIPEA | N,N-Diisopropylethylamine |
| Trt | Trityl |
| HF | Hydrogen fluoride |
| Ns | 2-Nitrobenzylsulfonyl |
| PyAOP | (7-Azabenzotriazol-1-yloxy)trispyrrolidinophosphonium hexafluorophosphate |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | Hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HOAt | 1-Hydroxy-7-azabenzotriazole (B21763) |
| NMM | N-Methylmorpholine |
| Cbz | Carboxybenzyl |
| Dmab | 4-{[4-(Dimethylamino)phenyl]methyl} group |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |
| Mtt | 4-Methyltrityl |
| Alloc | Allyloxycarbonyl |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| MBom | 4-Methoxybenzyloxymethyl |
| Bum | t-Butoxymethyl |
| Bom | Benzyloxymethyl |
| Dpm | Diphenylmethane |
| Ddm | 4,4'-Dimethoxydiphenylmethane |
| THP | Tetrahydropyranyl |
| Nps | 2-Nitrophenylsulfenyl |
| Bpoc | 2-(4-Biphenyl)isopropoxycarbonyl |
| Xan | Xanthyl |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |
| Npbe-OH | 3-(o-Nitrophenyl)but-3-en-2-ol |
| Npb-OH | 3-(o-Nitrophenyl)butan-2-ol |
| Npp-OH | 2-(o-Nitrophenyl)propan-1-ol |
| ISTA-Cl | Isostearyl chloroformate |
| IBCF | Isobutyl chloroformate |
Mechanistic Insights into Reaction Pathways Involving Fmoc D His Boc Oh
Nα-Fmoc Deprotection Mechanism and Kinetics in SPPS
The selective removal of the temporary Nα-Fmoc group is a repetitive and crucial step in Fmoc-based SPPS. This process must be efficient and clean to reveal the terminal amine for the next coupling cycle.
The standard method for Fmoc group removal involves treatment with a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). scielo.org.mxresearchgate.netgenscript.com The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. acs.orgtotal-synthesis.com The process begins with the abstraction of the acidic proton on the β-carbon (C9) of the fluorene (B118485) ring by the basic piperidine. total-synthesis.comspringernature.com This generates a stabilized carbanion intermediate. Subsequently, the intermediate undergoes elimination, releasing carbon dioxide and a highly reactive electrophile known as dibenzofulvene (DBF). total-synthesis.comembrapa.br
A key role of piperidine, beyond being the base that initiates the cleavage, is to act as a scavenger for the liberated DBF. researchgate.netacs.org Through a Michael-type addition, piperidine traps the DBF to form a stable and soluble dibenzofulvene-piperidine adduct. scielo.org.mx This prevents the DBF from reacting with the newly deprotected α-amine of the growing peptide chain, which would lead to irreversible chain termination. acs.org The efficient formation and removal of this adduct are critical for driving the deprotection reaction to completion. nih.gov
The kinetics of Fmoc removal can be influenced by several factors, including the concentration of the base and the peptide sequence. Studies have shown that with 5% piperidine in DMF, the deprotection of Fmoc-Val-OH is complete in about 10.4 minutes when attached to a resin, while in solution, the reaction is complete within 3 minutes. scielo.org.mx Using 20% piperidine can significantly shorten this time. scielo.org.mx However, for some "difficult" sequences, particularly those prone to aggregation, the deprotection can be slow or incomplete. scielo.org.mxpeptide.com
Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF
| Piperidine Concentration (% v/v) | Time for >99% Deprotection (in solution) |
| 1% | > 5 minutes |
| 2% | ~ 5 minutes |
| 5% | 3 minutes |
| 20% | < 3 minutes |
This table is generated based on data indicating that 1% piperidine leads to 49.6% elimination at 5 minutes, while 5% piperidine completes the reaction in 3 minutes. researchgate.net
While piperidine is the gold standard, concerns over its regulation and potential side reactions like aspartimide formation have prompted research into alternative deprotection reagents. nih.goviris-biotech.de
4-Methylpiperidine (4-MP): This reagent has a pKa similar to piperidine and has been shown to be an effective substitute, demonstrating comparable efficiency in Fmoc removal. scielo.org.mxnih.goviris-biotech.de Its mechanism is analogous to that of piperidine, acting as both a base and a scavenger for DBF. embrapa.br
Piperazine (B1678402): Used at a lower concentration than piperidine, piperazine is also an effective deprotection reagent. nih.gov It can also trap the DBF byproduct. acs.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base. scielo.org.mxacs.org While it can rapidly remove the Fmoc group, it is unable to scavenge the resulting DBF. scielo.org.mxacs.org This can lead to the undesirable alkylation of the terminal amine by DBF. acs.org To circumvent this, DBU is often used in combination with a nucleophilic scavenger, such as piperazine. A solution of 2% DBU and 5% piperazine has been shown to be a very rapid and efficient deprotection cocktail. acs.orgrsc.org
Tris(2-aminoethyl)amine: This primary amine has been shown to scavenge dibenzofulvene very rapidly, in about 2 minutes. researchgate.net
Table 2: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | pKa | DBF Scavenging Ability | Notes |
| Piperidine | 20% in DMF | 11.1 | Yes | Standard, but regulated. nih.goviris-biotech.de |
| 4-Methylpiperidine | 20% in DMF | ~10.78 | Yes | Effective, non-regulated alternative. scielo.org.mxnih.gov |
| Piperazine | 10% w/v in DMF/ethanol (B145695) | 9.73 | Yes | Less basic, requires ethanol for solubility. nih.gov |
| DBU | 2% in DMF | ~13.5 | No | Very fast deprotection, requires a scavenger. acs.orgrsc.org |
Base-Mediated Cleavage (e.g., Piperidine) and Dibenzofulvene By-product Formation
Imidazole (B134444) Nπ-Boc Deprotection and Cleavage Mechanisms
The Boc group on the histidine imidazole ring is a "permanent" protecting group during the chain elongation phase of SPPS, designed to be stable to the basic conditions of Fmoc deprotection. Its removal is typically reserved for the final step of the synthesis.
The Boc group is cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), often in the presence of scavengers. americanpeptidesociety.orgacsgcipr.org The mechanism of acid-catalyzed deprotection begins with the protonation of the carbonyl oxygen of the Boc group. total-synthesis.comcommonorganicchemistry.com This is followed by the fragmentation of the protecting group to release the free amine (the imidazole nitrogen in this case), carbon dioxide, and a stable tertiary carbocation, the tert-butyl cation. acsgcipr.orgtotal-synthesis.comcommonorganicchemistry.com
The tert-butyl cation is a reactive electrophile that can be problematic, potentially leading to the alkylation of sensitive amino acid side chains, such as tryptophan or tyrosine. To prevent these side reactions, "scavengers" are included in the cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, which can trap the tert-butyl cation.
The success of Fmoc/tBu-based SPPS hinges on the orthogonality of the Fmoc and Boc protecting groups. iris-biotech.debiosynth.comiris-biotech.de Orthogonality means that one protecting group can be removed selectively in the presence of the other by using chemically distinct conditions. iris-biotech.de
This orthogonal strategy is a significant advantage over older methods, such as the Boc/Bzl strategy, which relied on graded levels of acid lability for deprotection and often required the use of highly corrosive and toxic reagents like hydrogen fluoride (B91410) (HF). iris-biotech.depublish.csiro.au
Acidolytic Removal (e.g., Trifluoroacetic Acid)
Peptide Bond Formation via Coupling Reactions
Following the removal of the Nα-Fmoc group, the newly exposed free amine of the resin-bound D-histidine is ready to be coupled with the next incoming Nα-Fmoc-protected amino acid. This reaction, which forms the peptide bond, is a critical step that must be highly efficient to ensure a good yield of the desired full-length peptide.
The formation of a peptide bond involves the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used as coupling reagents. wikipedia.orgpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then attacked by the amine to form the amide bond, releasing a urea (B33335) byproduct. wikipedia.org
However, the O-acylisourea intermediate can be prone to side reactions, including racemization, particularly for sensitive amino acids like histidine. wikipedia.orgpeptide.comthieme-connect.de The imidazole ring of histidine can catalyze the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical integrity. oup.com To suppress racemization and improve coupling efficiency, activating additives are almost always used in conjunction with carbodiimides. wikipedia.orgpeptide.com Common additives include:
1-Hydroxybenzotriazole (B26582) (HOBt): Reacts with the O-acylisourea to form an active ester that is more stable and less prone to racemization. wikipedia.org
1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): Similar to HOBt but often more effective at suppressing racemization. wikipedia.org
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt. wikipedia.org
Protecting the imidazole nitrogen of histidine, for instance with the Boc group as in Fmoc-D-His(Boc)-OH, is crucial for minimizing racemization during the coupling step. peptide.comoup.com Studies have shown that unprotected histidine is highly susceptible to racemization, while the use of protecting groups like Boc significantly reduces this side reaction. oup.com Despite this, even with protection, the conditions of carboxylate pre-activation can influence the degree of racemization. acs.org
Activation Strategies for Carboxyl Group of this compound (e.g., DIC/HOBt, HCTU/DIEA, Oxyma Pure/DIC)
The activation of the carboxylic acid moiety of an amino acid is the first step in forming a peptide bond. This process transforms the relatively unreactive carboxyl group into a species highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. The choice of activation strategy is particularly critical for racemization-prone amino acids like histidine. nih.govamazonaws.com
DIC/HOBt Activation
A well-established method for carboxyl group activation involves the use of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). wikipedia.orgbachem.com The mechanism proceeds in two main steps:
The carboxyl group of this compound attacks the DIC molecule to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov
This intermediate rapidly reacts with HOBt, a nucleophilic additive, to generate the corresponding HOBt-ester (an active ester). nih.govchempep.com
The resulting OBt active ester is more stable than the O-acylisourea intermediate, yet sufficiently reactive to couple with the N-terminal amine of the peptide chain. acs.org A key advantage of the DIC/HOBt method is that it can be performed under neutral or slightly acidic conditions, which helps to suppress base-catalyzed side reactions, including racemization. nih.govbachem.com The urea byproduct formed from DIC is soluble in common solvents like isopropanol, facilitating its removal during washing steps in SPPS. bachem.compeptide.com
HCTU/DIEA Activation
Uronium/aminium salt-based reagents, such as O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), are known for their high efficiency and rapid coupling kinetics. nih.govwikipedia.org Activation with HCTU requires the presence of a tertiary amine base, typically N,N-diisopropylethylamine (DIEA). bachem.comyoutube.com The mechanism involves:
The base (DIEA) deprotonates the carboxyl group of this compound, forming a carboxylate anion. youtube.com
The carboxylate then reacts with HCTU to form a highly reactive acyl-uronium species (an active ester). bachem.comwikipedia.org
This active ester then reacts with the peptide's N-terminal amine to form the peptide bond. While this method is very fast, the presence of a strong base like DIEA can increase the risk of epimerization, particularly for sensitive residues like histidine. nih.govbachem.com The level of racemization can be exacerbated by prolonged pre-activation times before the addition of the amine component. nih.gov
Oxyma Pure/DIC Activation
A more recent and increasingly popular activation strategy utilizes Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) as an additive with DIC. biosyn.comcem.com This method is considered a safer and "greener" alternative to HOBt, which is known to have explosive properties. biosyn.comnih.gov The mechanism is analogous to that of DIC/HOBt:
DIC activates the carboxyl group of this compound to form the O-acylisourea intermediate. nih.govbiosyn.com
Oxyma Pure then reacts with this intermediate to form a highly reactive Oxyma ester. acs.orgbiosyn.com
The Oxyma ester is highly reactive towards amines but is less prone to racemization than other intermediates. biosyn.com The DIC/Oxyma Pure system provides coupling efficiencies comparable to or even superior to uronium salts but under the milder, acidic conditions inherent to carbodiimide activation, thereby minimizing epimerization. amazonaws.comcem.com
| Activation Strategy | Reagents | Mechanism Highlights | Key Advantages | Key Disadvantages |
| Carbodiimide/Additive | DIC / HOBt | Forms O-acylisourea, then HOBt active ester. wikipedia.orgnih.gov | Low racemization due to acidic/neutral conditions. nih.govbachem.com | Slower kinetics than uronium salts; HOBt has safety concerns. biosyn.com |
| Uronium Salt/Base | HCTU / DIEA | Forms highly reactive acyl-uronium species via a carboxylate. bachem.comyoutube.com | Very fast coupling rates. nih.gov | Higher risk of racemization due to basic conditions. nih.govbachem.com |
| Carbodiimide/Oxyma | DIC / Oxyma Pure | Forms O-acylisourea, then Oxyma active ester. nih.govbiosyn.com | Fast, efficient, low racemization, safer than HOBt. amazonaws.combiosyn.comcem.com | Generally considered superior with few disadvantages. |
Stereochemical Integrity and Epimerization Control in Fmoc D His Boc Oh Chemistry
Mechanism of Histidine Racemization during Peptide Synthesis
Histidine's propensity for racemization is a well-documented challenge in peptide chemistry. google.comnih.gov The unique structure of its imidazole (B134444) side chain plays a direct role in this undesirable side reaction.
The racemization of activated histidine residues is primarily an intramolecular process catalyzed by the imidazole side chain. nih.govdntb.gov.uachimia.ch The key participant is the lone pair of electrons on the Nπ-nitrogen of the imidazole ring. nih.govamazonaws.com During the activation of the carboxyl group for peptide bond formation, the acidity of the α-hydrogen is increased. google.com The nearby Nπ-nitrogen is sufficiently basic to abstract this acidic proton. amazonaws.comissuu.com This deprotonation results in the formation of a planar, achiral enolate intermediate. amazonaws.com Subsequent reprotonation of this intermediate can occur from either face with nearly equal probability, leading to a mixture of L- and D-isomers and thus, racemization. amazonaws.com This autocatalytic process is a significant concern, especially when the activated histidine remains for extended periods before coupling. nih.govamazonaws.com
The Nτ-nitrogen of the imidazole ring is also crucial for catalytic function but it is the Nπ-nitrogen that is implicated in maintaining the correct orientation of the imidazole ring and in the racemization mechanism. nih.gov
The conditions used to activate the amino acid and the duration of the coupling reaction significantly impact the rate of epimerization. google.com Factors such as the choice of coupling reagents, the presence of a base, temperature, and pre-activation time can either exacerbate or mitigate racemization.
Base-mediated coupling methods, particularly those using strong bases, can increase the rate of racemization. nih.govgoogle.com Similarly, prolonged pre-activation times, where the amino acid exists in its highly reactive state for an extended period, provide more opportunity for the Nπ-nitrogen to catalyze proton abstraction, leading to higher levels of epimerization. nih.govresearchgate.net For instance, with Fmoc-His(Trt)-OH, the level of racemization was shown to increase from 1% with no pre-activation to 7.8% with a 5-minute pre-activation. nih.gov
Elevated temperatures, often employed to overcome difficult couplings or aggregation, can also accelerate racemization. nih.govgoogle.com Microwave-assisted SPPS, while efficient, can lead to significant racemization of histidine if not carefully controlled. nih.gov The choice of coupling reagent is also critical; carbodiimide-based activators like DIC, especially when used with additives like Oxyma Pure, can offer a more acidic environment that helps suppress epimerization compared to some onium salt-based reagents. amazonaws.comgoogle.com
Role of Imidazole Nπ-Nitrogen in α-Hydrogen Deprotonation
Comparative Analysis of Imidazole Protecting Groups for Epimerization Suppression
To counteract the inherent tendency of histidine to racemize, various protecting groups have been developed for the imidazole side chain. The primary goal of these protecting groups is to prevent the Nπ-nitrogen from participating in the deprotonation of the α-hydrogen.
A direct comparison between Fmoc-D-His(Boc)-OH and the more conventional Fmoc-D-His(Trt)-OH reveals significant differences in their ability to suppress racemization. The trityl (Trt) group, while bulky, protects the Nτ-nitrogen, leaving the problematic Nπ-nitrogen exposed. amazonaws.com Although the bulkiness of the Trt group offers some steric hindrance, it does little to prevent the intramolecular catalysis of racemization. amazonaws.comissuu.com
In contrast, the tert-butyloxycarbonyl (Boc) group in this compound protects the Nπ-nitrogen, directly blocking its ability to abstract the α-hydrogen. This protection strategy has proven highly effective in minimizing epimerization.
Table 1: Comparative Epimerization of His(Trt) and His(Boc) in Liraglutide Synthesis
| Coupling Conditions | % D-Isomer with Fmoc-His(Trt)-OH | % D-Isomer with Fmoc-His(Boc)-OH |
|---|---|---|
| 50 °C, 10 min | 6.8% | 0.18% |
| 90 °C, 2 min | >16% | 0.81% |
Data sourced from a study on Liraglutide synthesis demonstrating the superior performance of Fmoc-His(Boc)-OH in suppressing racemization at elevated temperatures. amazonaws.com
In the synthesis of the challenging Aβ(1-42) peptide, which contains three histidine residues, the use of His(Boc) also demonstrated a marked reduction in epimerization compared to His(Trt), with D-isomer formation dropping from 2.88% to 1.29%. amazonaws.com
Other protecting groups have been developed to shield the Nπ-nitrogen, including the 4-methoxybenzyloxymethyl (Mbom) and t-butoxymethyl (Bum) groups. chimia.chsemanticscholar.org Both Fmoc-His(Mbom)-OH and Fmoc-His(Bum)-OH have shown excellent performance in suppressing racemization, even under forcing conditions like microwave heating. nih.govchimia.chiris-biotech.de
Table 2: Racemization Levels with Different N-Protected Histidine Derivatives
| Histidine Derivative | Pre-activation Time | Racemization Level |
|---|---|---|
| Fmoc-His(Trt)-OH | 0 min | 1.0% |
| Fmoc-His(Trt)-OH | 5 min | 7.8% |
| Fmoc-His(Mbom)-OH | 5 min | 0.3% |
Data from a comparative study using HCTU/6-Cl-HOBt/DIPEA activation. nih.gov
While effective, derivatives like Fmoc-His(Mbom)-OH can be costly and their cleavage can release byproducts like formaldehyde, requiring specific scavenger cocktails to prevent side reactions. chimia.chsemanticscholar.org Fmoc-His(Boc)-OH offers a comparable level of racemization suppression to Fmoc-His(Mbom)-OH but is often a more cost-effective and readily available alternative. amazonaws.com
This compound vs. Fmoc-D-His(Trt)-OH in Racemization Control
Strategies for Enhancing Enantiomeric Purity of Histidine-Containing Peptides
Beyond the crucial choice of an Nπ-protected histidine derivative like this compound, several other strategies can be employed during SPPS to further safeguard the enantiomeric purity of the final peptide.
Optimization of Coupling Conditions: Using coupling reagents that promote rapid amide bond formation while minimizing the lifetime of the activated species is beneficial. Carbodiimide (B86325) activators like DIC in combination with additives such as HOBt or Oxyma Pure are often preferred for racemization-prone residues. amazonaws.compeptide.com
Control of Temperature and Time: Minimizing coupling times and avoiding unnecessarily high temperatures can significantly reduce epimerization rates, especially when using less-than-ideal protecting groups. nih.govamazonaws.com
Avoiding Strong Bases: Whenever possible, the use of strong, non-nucleophilic bases during coupling should be minimized or replaced with weaker bases to reduce the propensity for α-hydrogen abstraction. google.com
Use of Pre-formed Active Esters: In some cases, the use of stable, pre-formed active esters can reduce the time the amino acid spends in a highly activated state in the reaction vessel. researchgate.net
Careful Final Deprotection: For peptides with an N-terminal histidine, the final Fmoc deprotection step using a base like piperidine (B6355638) can also induce racemization. googleapis.com Optimizing this final deprotection step is crucial for maintaining the chiral integrity of the product. googleapis.com
By combining the use of robust Nπ-protecting groups like Boc with carefully optimized synthesis protocols, the challenge of histidine racemization can be effectively managed, leading to the production of high-purity, enantiomerically defined peptides.
Optimization of Coupling Protocols (e.g., High-Temperature Coupling, Microwave Assistance)
To enhance coupling efficiency, particularly for sterically hindered or difficult sequences, high-temperature and microwave-assisted protocols have become commonplace in SPPS. amazonaws.compeptide.com While these conditions accelerate acylation, they can also increase the risk of epimerization. nih.gov However, studies have demonstrated that with the appropriate side-chain protection and reagent selection, Fmoc-His(Boc)-OH can be used effectively under elevated temperatures with minimal racemization. amazonaws.com
Microwave-assisted SPPS, in particular, benefits from the use of this compound. In a comparative study synthesizing Liraglutide, which has a challenging N-terminal histidine, the choice of protecting group had a dramatic impact on the level of the D-isomer formation (epimerization). When coupling was performed at 50°C for 10 minutes, the use of Fmoc-His(Trt)-OH resulted in 6.8% epimerization. amazonaws.com Under identical conditions, Fmoc-His(Boc)-OH reduced this to just 0.18%. amazonaws.com
The benefits of the Boc protecting group are even more pronounced at higher temperatures. A high-efficiency SPPS protocol using microwave heating at 90°C for a 2-minute coupling showed that Fmoc-His(Boc)-OH resulted in only 0.81% epimerization. amazonaws.com In stark contrast, Fmoc-His(Trt)-OH led to over 16% epimerization under the same aggressive conditions. amazonaws.com
These findings are summarized in the table below:
| Histidine Derivative | Coupling Conditions | % Epimerization (Liraglutide Synthesis) |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.80% |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16.00% |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% |
| Data sourced from a feasibility study on Liraglutide synthesis. amazonaws.com |
Similar advantages were observed in the notoriously difficult synthesis of 1-42 Beta Amyloid. Utilizing Fmoc-His(Boc)-OH with a 90°C, 2-minute coupling protocol not only reduced the total synthesis time but also decreased the level of epimerization to 1.29%, compared to 2.88% when Fmoc-His(Trt)-OH was used at a lower temperature of 50°C. amazonaws.com
A study on eco-friendly binary solvent systems also highlighted the robustness of Fmoc-L-His(Boc)-OH. Using induction heating at 90°C with a DMSO/BuOAc solvent mixture, the level of racemization was comparable to, and even slightly better than, that observed in the standard solvent DMF. researchgate.net This indicates that the protective effect of the Boc group is maintained across different solvent systems and heating methods. researchgate.net
Role of Scavenging Reagents and Additives in Racemization Reduction
The selection of coupling reagents and additives is as critical as the choice of protecting group for maintaining stereochemical purity. While the term "scavengers" in SPPS often refers to reagents used during the final cleavage step to trap reactive carbocations (like triisopropylsilane (B1312306) or dithiothreitol), certain "additives" used during the coupling step function to scavenge or intercept reactive intermediates that lead to racemization. chempep.compeptide.com
For Nα-urethane protected amino acids, racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate. chempep.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are introduced into the coupling reaction to suppress the formation of this intermediate. chempep.combachem.com These additives react with the activated amino acid to form an active ester, which is less prone to cyclization and subsequent racemization. chempep.com Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) has emerged as a highly effective and non-explosive alternative to HOBt and HOAt, providing high coupling rates with low levels of racemization when used with carbodiimides like N,N'-diisopropylcarbodiimide (DIC). bachem.comrsc.org
The combination of DIC/Oxyma Pure for activation is considered superior for suppressing epimerization, partly due to the acidic environment inherent to carbodiimide activation which is less conducive to the base-catalyzed epimerization mechanism. amazonaws.com Studies confirm that coupling Fmoc-His(Boc)-OH using a DIC/Oxyma system at high temperatures affords excellent results with minimal epimerization. amazonaws.comresearchgate.net
In addition to additives, the choice of base can play a role. Strong bases can increase the risk of racemization. bachem.com In cases with a markedly increased risk, using a weaker base such as sym-collidine in place of the more common N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended to minimize epimerization. bachem.com
Advanced Applications and Research Directions of Fmoc D His Boc Oh in Peptide Science
Design and Synthesis of Complex Peptide Architectures
The incorporation of D-amino acids into peptides is a powerful strategy for modulating their structure, function, and metabolic stability. Fmoc-D-His(Boc)-OH is instrumental in this regard, enabling the synthesis of sophisticated peptide architectures for a range of advanced applications.
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and peptides are key tools for modulating these interactions. chemimpex.com The introduction of D-amino acids, facilitated by reagents like this compound, allows for the design of heterochiral peptides (containing both L- and D-amino acids). Recent research has focused on designing D-protein binders that can effectively target natural L-proteins. nih.gov For example, engineered D-protein binders have been developed that show high affinity and specificity for targets like nerve growth factor receptor (TrkA) and interleukin-6 (IL-6). nih.gov These synthetic peptides can probe or inhibit PPIs with enhanced metabolic stability, as the D-conformation provides resistance to natural proteases. pnas.org The use of D-histidine can be particularly important for interactions where the specific stereochemistry and charge of the imidazole (B134444) side chain are critical for binding.
This compound is a valuable tool for probing the stereochemical requirements of biological recognition events. chemimpex.com By systematically replacing L-histidine with D-histidine in a peptide sequence, researchers can investigate the specificity of enzyme-substrate interactions and receptor-ligand binding. smolecule.comsmolecule.com Since natural enzymes and receptors have evolved to recognize L-amino acids, the introduction of a D-isomer can disrupt binding, providing insight into the precise geometry of the binding pocket. smolecule.com Furthermore, Fmoc-amino acid derivatives have been explored as scaffolds for developing selective enzyme inhibitors. researchgate.netnih.gov The unique structural constraints imposed by a D-histidine residue can be leveraged to design potent and selective antagonists or inhibitors for therapeutic purposes. researchgate.net
In the synthesis of peptide therapeutics, maintaining chiral purity is paramount to ensuring safety and efficacy. The amino acid histidine is particularly susceptible to racemization (the conversion from the L-form to a mixture of L- and D-forms) during the activation step of SPPS. googleapis.comnih.gov This is a significant challenge in the production of drugs like Exenatide, a GLP-1 receptor agonist used to treat type II diabetes, which contains an N-terminal histidine residue. googleapis.comgoogle.com The use of a side-chain protecting group on histidine is crucial to suppress this side reaction. google.com
While the approved version of Exenatide is composed of L-amino acids, the synthesis process must prevent the formation of the D-His¹ diastereomeric impurity. google.com Using a derivative like Fmoc-L-His(Boc)-OH, where the imidazole nitrogen is protected, effectively minimizes racemization and improves the purity and yield of the final product. googleapis.comgoogle.comgoogle.com Conversely, should researchers wish to intentionally create an analog of Exenatide or Liraglutide containing a D-histidine residue to enhance stability or modify its pharmacological profile, this compound would be the essential, chirally pure starting material for this purpose. glpbio.com
Peptides synthesized with this compound can be used as scaffolds for creating diagnostic agents and bioconjugates. chemimpex.com The controlled, stepwise nature of SPPS allows for the site-specific incorporation of functionalities for imaging or targeting. For instance, peptide derivatives can be synthesized to include chelating agents like DOTA, which can bind radioactive metals for use in cancer diagnostics and imaging. medchemexpress.com The inclusion of D-amino acids like D-histidine can increase the in vivo half-life of these diagnostic peptides by making them resistant to enzymatic degradation, leading to improved imaging quality and targeting efficiency. The process of bioconjugation involves attaching these peptides to other molecules, such as drugs or imaging agents, to create targeted delivery systems. chemimpex.com
One of the most innovative applications of this compound is in the total chemical synthesis of mirror-image peptides and proteins. pnas.org These molecules, composed entirely of D-amino acids, are not recognized by natural proteases, which are stereospecific for L-amino acids. nih.govpnas.org This resistance to proteolysis makes them highly promising candidates for long-lasting therapeutics. pnas.org
Using Fmoc-D-amino acids, including this compound, researchers have successfully synthesized complex D-proteins through SPPS. nih.govnih.gov For example, a mirror-image version of a DNA polymerase, consisting of 352 D-amino acids, was chemically synthesized and shown to function on mirror-image L-DNA. nih.gov Similarly, mirror-image monobodies have been created that can bind to therapeutic targets while evading immune detection and degradation. nih.gov This field of "mirror-image biology" relies entirely on the availability of high-purity Fmoc-D-amino acid building blocks to construct these unnatural, yet functional, biomolecules.
Table 1: Research Applications of this compound
| Application Area | Specific Use | Key Finding/Advantage | References |
|---|---|---|---|
| Protein-Protein Interactions | Design of heterochiral binders | D-amino acid incorporation can enhance binding affinity and specificity to natural L-protein targets. | nih.gov |
| Enzyme Inhibition | Development of selective enzyme inhibitors | The Fmoc-amino acid scaffold can be used to explore interactions with enzyme active sites. | researchgate.netnih.gov |
| Therapeutic Analogs | Synthesis of D-histidine containing peptides | Provides a route to create protease-resistant analogs of therapeutic peptides like Exenatide. | googleapis.comgoogle.com |
| Diagnostics | Creation of DOTA-modified peptides | D-amino acids increase the metabolic stability of peptide-based imaging agents. | medchemexpress.com |
| Mirror-Image Biology | Synthesis of D-proteins | Essential building block for creating protease-resistant, mirror-image enzymes and binders. | pnas.orgnih.govnih.gov |
Synthesis of Diagnostic Tools and Bioconjugates
Innovations in SPPS Methodologies Utilizing this compound
Histidine has long been considered a "problematic" amino acid in Fmoc-SPPS due to its high propensity for racemization during the coupling step. nih.govsemanticscholar.org The lone pair of electrons on the unprotected π-nitrogen of the imidazole side chain can abstract the proton from the α-carbon of the activated amino acid, leading to a loss of stereochemical integrity. nih.govcem.com This side reaction reduces the yield of the desired peptide and generates diastereomeric impurities that are often difficult to separate.
The development of Fmoc-His derivatives with side-chain protection on the imidazole nitrogen was a critical innovation to overcome this challenge. nih.gov this compound, which places a Boc group on the tele (τ) nitrogen, is particularly effective at suppressing racemization. peptide.comresearchgate.net The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, preventing it from catalyzing the epimerization reaction. googleapis.com
Studies have shown that this protecting group strategy is superior to others, such as the Trityl (Trt) group, especially under conditions that promote racemization, like high temperatures used in microwave-assisted peptide synthesis or the use of strong activating agents. nih.govresearchgate.net For example, one study comparing Fmoc-L-His(Boc)-OH to Fmoc-L-His(Trt)-OH found significantly lower racemization for the Boc-protected version, particularly at elevated temperatures. researchgate.net This innovation allows for more robust and efficient synthesis of histidine-containing peptides, with higher purity and yield. peptide.com
Table 2: Comparison of Histidine Protecting Groups in SPPS
| Protecting Group Strategy | Common Derivative | Key Advantage | Common Issue Addressed | References |
|---|---|---|---|---|
| Boc Protection | Fmoc-His(Boc)-OH | High suppression of racemization, even at elevated temperatures (<0.2% epimerization). | Racemization during coupling. | nih.govpeptide.comresearchgate.net |
| Trityl Protection | Fmoc-His(Trt)-OH | Commonly used for standard SPPS. | Prone to significant racemization (>16%) with strong bases or high heat. | nih.govsemanticscholar.org |
| Benzyloxymethyl Protection | Fmoc-His(Bom)-OH | Effective at reducing racemization. | Expensive and can be associated with other side reactions. | nih.gov |
Addressing "Difficult Sequences" and Aggregation Phenomena in Peptide Synthesis
The synthesis of "difficult sequences," which are often rich in hydrophobic residues or possess a tendency to form stable secondary structures like β-sheets on the resin support, presents a significant challenge in solid-phase peptide synthesis (SPPS). This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in the formation of deletion sequences and low purity of the final peptide. researchgate.netrsc.org Histidine residues, in particular, are problematic as they are highly susceptible to racemization during the activation step of coupling. cem.com This epimerization is an intramolecular side reaction where the lone pair of electrons on the imidazole nitrogen (Nπ) can deprotonate the acidic alpha-carbon hydrogen, leading to a loss of stereochemical integrity, which is critical for the peptide's biological activity. cem.com The risk of epimerization increases significantly when the peptide chain is aggregated, as the histidine residue remains in its activated state for a longer duration. cem.com
The use of this compound is a key strategy to mitigate these issues. The tert-butoxycarbonyl (Boc) protecting group on the imidazole side chain is crucial. Its electron-withdrawing nature reduces the basicity of the imidazole ring's π-electrons, thereby suppressing the tendency for the alpha-carbon to be deprotonated during activation. amazonaws.com This characteristic makes this compound more resistant to racemization compared to other protected histidine derivatives, such as Fmoc-His(Trt)-OH, especially under the strenuous conditions required for difficult sequences. amazonaws.com
Research involving the synthesis of known difficult sequences has validated the effectiveness of this compound. For instance, in the synthesis of Liraglutide, which has an N-terminal histidine, using Fmoc-His(Boc)-OH dramatically reduced epimerization to just 0.18% compared to 6.8% when using Fmoc-His(Trt)-OH under the same conditions. amazonaws.com Similarly, its application in the synthesis of the aggregation-prone Amyloid β-peptide (1-42), which contains three histidine residues, further demonstrates its utility in maintaining chiral purity during the assembly of complex peptides. amazonaws.com
| Feature | Challenge in "Difficult Sequences" | Role of this compound |
| Aggregation | Hinders reaction kinetics, leading to incomplete coupling and deprotection. researchgate.netrsc.org | While not directly preventing aggregation, it ensures the stability of the His residue during prolonged activation times caused by aggregation. cem.comamazonaws.com |
| Racemization | Histidine is prone to epimerization, especially in aggregated sequences where activation times are longer. cem.com | The Boc group on the imidazole side chain suppresses racemization by reducing the basicity of the Nπ electrons. amazonaws.com |
| Peptide Purity | Incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide. rsc.org | By minimizing side reactions like epimerization, it contributes to a higher purity crude product. amazonaws.com |
Advancements in Continuous Flow and Microwave-Assisted Peptide Synthesis
Modern peptide synthesis has increasingly adopted technologies like microwave-assisted solid-phase peptide synthesis (MW-SPPS) and continuous flow systems to enhance efficiency, speed, and peptide purity. nih.govbachem.com MW-SPPS, in particular, accelerates both the deprotection and coupling steps by using microwave energy to heat the reaction mixture. nih.govnih.gov However, the elevated temperatures can exacerbate side reactions, most notably the racemization of sensitive amino acids like histidine. amazonaws.com
This compound has proven to be exceptionally well-suited for these advanced synthesis platforms due to its high thermal stability. amazonaws.comcem.com The Boc protecting group's ability to suppress epimerization is particularly advantageous under microwave heating. amazonaws.com A comparative study on the synthesis of Liraglutide demonstrated the superior performance of Fmoc-His(Boc)-OH in MW-SPPS. When coupling was performed at an elevated temperature of 90°C, the use of Fmoc-His(Boc)-OH resulted in only 0.81% epimerization. amazonaws.com In stark contrast, the use of the traditional Fmoc-His(Trt)-OH under the same conditions led to over 16% epimerization, rendering it unsuitable for high-temperature protocols. amazonaws.com
Table: D-Isomer Formation in Liraglutide Synthesis using MW-SPPS
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
|---|---|---|
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.80% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
Data sourced from a feasibility study by CEM Corporation. amazonaws.com
In continuous flow synthesis, where reagents are passed continuously through a column packed with the resin, Fmoc-based chemistry is generally preferred. bachem.com The stability and reliable performance of this compound under various conditions make it a robust building block for integration into automated continuous flow synthesizers, facilitating the rapid and efficient production of high-purity peptides.
Green Chemistry Approaches in this compound SPPS
The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are gaining significant traction in peptide synthesis. acs.orgresearchgate.net A major focus has been to replace hazardous solvents like N,N-dimethylformamide (DMF) and toxic deprotection reagents like piperidine (B6355638). acs.org Research has demonstrated that this compound is compatible with and effective in these greener protocols.
One area of research involves the use of more environmentally benign binary solvent mixtures. rsc.org A study evaluating green alternatives to DMF for the synthesis of the peptide drug Bivalirudin found that Fmoc-His(Boc)-OH is a viable alternative to Fmoc-His(Trt)-OH for use in green binary solvent mixtures, showing good performance and maintaining peptide purity. rsc.org The stability of the Boc protecting group is a key factor in its compatibility with these novel solvent systems.
Another green approach involves replacing piperidine with reagents like sodium hydroxide (B78521) (NaOH) in greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org Studies have confirmed the stability of the Boc side-chain protecting group under these alternative basic deprotection conditions, which is essential for the successful incorporation of this compound without compromising the side chain's integrity. acs.org Furthermore, aqueous microwave-assisted synthesis using nanoparticles of amino acids has been developed as an organic solvent-free method, highlighting a significant step forward in sustainable peptide production. mdpi.com The robustness of building blocks like this compound is critical for the success of such innovative and environmentally friendly synthesis strategies.
Role in Custom Synthesis and Tailored Compound Creation
This compound is a valuable building block in custom synthesis projects that require the creation of tailored peptides with specific structures and high purity. chemimpex.comshigematsu-bio.com Its unique properties—namely its resistance to racemization and stability under both high-temperature and green chemistry conditions—provide researchers with the flexibility and reliability needed to assemble complex or modified peptides. amazonaws.comchemimpex.com This is particularly important in the development of peptide-based therapeutics, diagnostic agents, and biochemical tools where precise control over the amino acid sequence and stereochemistry is paramount. chemimpex.comchemimpex.commedchemexpress.com
The use of this derivative allows for the efficient synthesis of peptides that may be difficult to produce using other protected forms of histidine. amazonaws.com Researchers in drug development utilize this compound to create novel peptide structures for targeted therapies, such as those for cancer or neurological disorders, where improved stability and bioavailability are desired. chemimpex.comchemimpex.com Its inclusion in the catalogs of companies specializing in custom peptide synthesis underscores its importance as a key reagent for creating tailored compounds for specific research applications in fields ranging from medicinal chemistry to materials science. chemimpex.comshigematsu-bio.com
Future Perspectives and Emerging Trends in Fmoc D His Boc Oh Research
Further Optimization of Synthetic Efficiency and Peptide Purity
The quest for higher purity and greater efficiency in peptide synthesis is a constant driver of innovation. For histidine derivatives, a primary challenge is the prevention of racemization, the process where a chiral molecule converts into a mixture of enantiomers. The use of Fmoc-D-His(Boc)-OH is a significant step in mitigating this issue.
Future research is focused on further enhancing synthetic outcomes. High-temperature solid-phase peptide synthesis (SPPS) has been shown to accelerate synthesis times. Studies comparing Fmoc-His(Boc)-OH with the more traditional Fmoc-His(Trt)-OH in high-temperature protocols have demonstrated the superiority of the Boc-protected version. For instance, in the synthesis of Liraglutide, using Fmoc-His(Boc)-OH at 90°C resulted in significantly lower epimerization (0.81%) compared to Fmoc-His(Trt)-OH, which exceeded 16%. amazonaws.com Similarly, in the challenging synthesis of Amyloid β-peptide 1-42, employing Fmoc-His(Boc)-OH reduced D-isomer formation from 2.88% to 1.29%. amazonaws.com
The quality of the Fmoc-amino acid building blocks themselves is paramount. Enhanced specifications for purity, such as increasing HPLC purity to ≥99% and enantiomeric purity to ≥99.8%, directly contribute to higher yields and more easily purified peptides. sigmaaldrich.com Low levels of impurities like free amino acids (≤0.2%) are crucial to prevent side reactions such as the insertion of multiple copies of the target amino acid. sigmaaldrich.com
Table 1: Impact of Histidine Protecting Group on Epimerization in Peptide Synthesis amazonaws.com
| Peptide | Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Liraglutide | Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 |
| Liraglutide | Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 |
| Liraglutide | Fmoc-His(Trt)-OH | 90°C, 2 min | >16 |
| Liraglutide | Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 |
| Amyloid β 1-42 | Fmoc-His(Trt)-OH | 50°C, 10 min | 2.88 |
| Amyloid β 1-42 | Fmoc-His(Boc)-OH | 90°C, 2 min | 1.29 |
Exploration of Novel Biological and Pharmaceutical Applications of Peptides Incorporating this compound
The incorporation of D-amino acids, such as D-histidine from this compound, into peptide sequences offers significant advantages for therapeutic development. Peptides containing D-amino acids are more resistant to degradation by proteases, which can substantially increase their biological half-life. cblpatras.gr This enhanced stability is a critical attribute for developing effective peptide-based drugs.
The unique structural properties of D-amino acids can lead to peptides that form specific, high-affinity interactions with biological targets. cblpatras.gr This opens up possibilities for designing novel therapeutics for a wide range of diseases. For example, peptides incorporating D-amino acids are being explored for their potential in developing antimicrobial agents, anticancer therapies, and antiviral drugs. mdpi.comacs.org The synthesis of analogues of natural peptides using D-amino acids can lead to compounds with novel or enhanced biological activities. cblpatras.gr
Furthermore, the use of this compound is instrumental in the synthesis of complex peptide structures for studying protein-protein interactions and enzyme-substrate binding, which are fundamental to drug design and discovery. The ability to create peptides with precisely controlled stereochemistry is essential for elucidating the structural basis of their biological function.
Development of Sustainable and Economically Viable Synthetic Routes
The pharmaceutical industry is increasingly focused on "green chemistry" to reduce the environmental impact of manufacturing processes. nih.gov Traditional peptide synthesis, particularly SPPS, is known for its high consumption of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.netdigitellinc.com A major trend is the transition to more environmentally friendly solvents. Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone can be viable alternatives for certain steps in SPPS. acs.org The solubility of Fmoc-amino acids, including this compound, in these greener solvents is a key consideration for their adoption in more sustainable protocols. nih.govacs.org
The economic viability of peptide synthesis is also a critical factor. Fmoc-His(Boc)-OH offers a cost-effective advantage over other derivatives designed to suppress epimerization, such as Fmoc-His(π-Mbom)-OH, due to its greater bulk availability and less complex synthesis. amazonaws.com
Integration with Advanced Analytical Techniques for Process Monitoring and Product Characterization
The precise control and monitoring of the peptide synthesis process are essential for ensuring the quality of the final product. The integration of Process Analytical Technology (PAT) allows for real-time analysis of key reaction parameters. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of coupling and deprotection reactions.
Advanced analytical methods are also crucial for the characterization of the final peptide product. High-performance liquid chromatography (HPLC) is a standard technique for assessing purity and identifying impurities. researchgate.net The development of specialized chiral HPLC methods is particularly important for accurately determining the enantiomeric purity of peptides containing D-amino acids. researchgate.net Mass spectrometry (MS) is used to confirm the molecular weight and sequence of the synthesized peptide. nih.goveurekaselect.com
Recently, deep learning models have been applied to predict the outcomes of Fmoc deprotection reactions based on UV-vis analytical data. amidetech.com This approach has the potential to enable real-time optimization of peptide synthesis by predicting and minimizing aggregation events, leading to more efficient and reliable production of complex peptides. amidetech.com
Q & A
Q. What are the critical strategies to minimize epimerization during the incorporation of Fmoc-D-His(Boc)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : To prevent epimerization of the chiral center during SPPS, use the Boc (tert-butoxycarbonyl) group to protect the histidine side chain. This group provides steric hindrance and chemical stability under standard coupling conditions. Evidence shows that Fmoc-His(Boc)-OH resists epimerization even at elevated temperatures (e.g., 105°C), making it suitable for microwave-assisted SPPS . Key steps include:
- Pre-activating the amino acid with coupling reagents (e.g., HBTU or DIC) in DMF.
- Maintaining a slightly acidic environment (pH ~6.5) during deprotection to avoid side reactions.
- Monitoring coupling efficiency via Kaiser or chloranil tests.
Q. How should researchers prepare and store this compound stock solutions to ensure stability?
- Methodological Answer : Dissolve this compound in high-purity DMSO or acetonitrile to achieve concentrations of 10–100 mM. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For improved solubility, warm the solution to 37°C and sonicate briefly before use .
Advanced Research Questions
Q. How can reverse-phase HPLC (RP-HPLC) be optimized to separate this compound from its enantiomer and validate enantiomeric purity?
- Methodological Answer : Use a Chiral MX(2)-RH column (4.6 mm × 250 mm, 5 µm) with a mobile phase of acetonitrile:water:acetic acid (500:500:1 v/v) under isocratic elution (0.8 mL/min flow rate, 30°C column temperature). Detection at 220 nm provides optimal sensitivity . Key validation parameters include:
| Parameter | Value |
|---|---|
| Linear range | 0.15–2.93 µg/mL (r² = 0.9999) |
| Limit of Detection | 0.049 µg/mL |
| Limit of Quantitation | 0.15 µg/mL |
| Recovery | 95–100% (RSD ≤0.96%) |
| System suitability tests require a resolution (Rs) ≥2.5 between enantiomers and theoretical plates >3,600 . |
Q. What analytical approaches resolve discrepancies in detecting low-level enantiomeric impurities in this compound batches?
- Methodological Answer : If unexpected HPLC peaks arise:
- Re-run with spiked samples : Add a known quantity of Fmoc-L-His(Boc)-OH to the sample. A proportional increase in the impurity peak confirms enantiomeric contamination .
- Method robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±5% acetonitrile). Acceptable RSD <2.5% for retention time and peak area .
- Cross-validate with LC-MS : Confirm molecular weight matches expected values to rule out non-enantiomeric impurities .
Q. Why is area normalization preferred over external standardization for quantifying enantiomeric impurities in this compound?
- Methodological Answer :
Area normalization eliminates the need for a pure enantiomer reference standard, which is often costly or unavailable. Calculate impurity percentage using the formula:
This method showed <1% deviation compared to external standardization in validation studies, with RSD ≤1.1% .
Specialized Method Development
Q. How do different protecting groups (e.g., Boc vs. Trt) on histidine impact synthetic outcomes and analytical challenges?
- Methodological Answer :
- Boc Group : Provides superior resistance to epimerization under acidic conditions (e.g., TFA cleavage) and high-temperature SPPS. However, Boc requires harsh conditions (e.g., 95% TFA) for removal, which may destabilize acid-sensitive peptides .
- Trt (Trityl) Group : Offers milder deprotection (1% TFA in DCM) but is less effective at preventing racemization during coupling. Trt-protected derivatives may require lower temperatures (<25°C) during synthesis .
Analytical challenges include selecting HPLC conditions that resolve subtle differences in hydrophobicity between Boc- and Trt-protected isomers .
Q. What steps ensure method robustness when developing a new RP-HPLC protocol for this compound?
- Methodological Answer :
- Column screening : Test chiral stationary phases (e.g., cellulose- or amylose-based) to maximize enantiomer separation.
- Mobile phase optimization : Adjust acetonitrile:water ratios (e.g., 45:55 to 55:45) and acid modifiers (e.g., 0.1% acetic acid vs. 0.1% formic acid) to improve peak symmetry .
- Validation parameters : Assess precision (intra-day/inter-day RSD), accuracy (spike recovery), and robustness (variations in flow rate, column temperature) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
